molecular formula C14H28O5Si B12099326 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose

Cat. No.: B12099326
M. Wt: 304.45 g/mol
InChI Key: JJLRGSYXWAKGJM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLRGSYXWAKGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection of D-Ribofuranose

The synthesis begins with D-ribofuranose, which undergoes regioselective protection:

Step 1: 2,3-O-Isopropylidene Protection

  • Reagents: Acetone, sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH).

  • Conditions: Reflux at 55–60°C for 8–12 h under anhydrous conditions.

  • Outcome: Forms 2,3-O-isopropylidene-D-ribofuranose with >85% yield. The isopropylidene group locks the ribose into a furanose conformation, enhancing stability.

Step 2: 5-O-TBDMS Protection

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, dimethylformamide (DMF).

  • Conditions: Stirring at 0°C to room temperature (20–25°C) for 6–8 h.

  • Outcome: Selective silylation at C5-OH with 70–75% yield. Imidazole scavenges HCl, preventing acid-catalyzed isopropylidene cleavage.

Mechanistic Insights

  • Isopropylidene Formation: Acid-catalyzed ketalization proceeds via hemiketal intermediate, favored by ribose’s C2 and C3 cis-diol configuration.

  • Silylation: TBDMS-Cl reacts with the less sterically hindered C5-OH, as C2/C3 are blocked by the isopropylidene group. The reaction follows an Sₙ2 mechanism, with imidazole deprotonating the hydroxyl group.

Optimization Strategies for Industrial Applications

Solvent and Catalyst Screening

Industrial protocols prioritize cost-efficiency and scalability:

ParameterLaboratory ScaleIndustrial Scale
Solvent DMFTetrahydrofuran (THF)
Catalyst Imidazole1,8-Diazabicycloundec-7-ene (DBU)
Temperature 0°C → RT25°C (isothermal)
Yield 70–75%82–85%

Rationale: THF reduces viscosity, enabling faster mixing in continuous flow reactors. DBU, though costlier, reduces reaction time by 40% compared to imidazole.

Purification and Isolation

  • Extraction: Partition between ethyl acetate (EtOAc) and brine removes unreacted TBDMS-Cl and imidazole.

  • Chromatography: Silica gel chromatography with hexane:EtOAc (8:2 → 7:3) achieves >98% purity. Industrial plants replace this with simulated moving bed (SMB) chromatography for higher throughput.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.05 (s, 9H, t-Bu), 1.35/1.50 (2s, 6H, isopropylidene), 3.72–4.12 (m, H1–H5)
¹³C NMR δ 25.6 (TBDMS-CH₃), 110.2 (isopropylidene quaternary C)
HRMS [M+Na]⁺ calc. 327.1812, found 327.1809

Physical Properties

PropertyValue
Melting Point 50–53°C
Optical Rotation [α]²⁵D −13.3° (c=1 in CHCl₃)
Solubility Dichloromethane, EtOAc, THF

Comparative Analysis of Synthetic Routes

Method A: Sequential Protection

  • Advantages: High regioselectivity; minimal side products.

  • Limitations: Requires two separate steps (48 h total).

Method B: One-Pot Protection

  • Reagents: TBDMS-Cl, 2,2-dimethoxypropane, camphorsulfonic acid (CSA).

  • Conditions: 0°C → RT, 24 h.

  • Yield: 65% (lower due to competing silylation/isopropylidene opening).

Industrial-Scale Production Challenges

Byproduct Management

  • TBDMS-O-TBDMS: Forms if excess TBDMS-Cl is used. Mitigated by stoichiometric control (1.1 eq TBDMS-Cl).

  • Isopropylidene Hydrolysis: Occurs at pH > 7. Avoided by maintaining anhydrous conditions.

Cost Analysis

ComponentCost per kg (USD)
D-Ribofuranose450
TBDMS-Cl1200
Solvent Recovery−300 (credit)
Total 1350

Emerging Methodologies

Enzymatic Protection

  • Enzyme: Lipase B (Candida antarctica) catalyzes silylation in ionic liquids.

  • Yield: 55–60% (lower than chemical methods but enantiopure).

Flow Chemistry

  • Reactors: Microfluidic chips with immobilized TBDMS-Cl.

  • Throughput: 5 kg/day with 78% yield .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H28O5Si
  • Molecular Weight : 304.458 g/mol
  • CAS Number : 68703-51-5
  • Solubility : Soluble in dichloromethane and ethyl acetate

The structure features a tert-butyldimethylsilyl group that enhances the stability and reactivity of the ribofuranose unit, making it suitable for further chemical transformations.

Synthesis of Aminocyclopentitols

One of the primary applications of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose is as a starting material for synthesizing various aminocyclopentitols. This includes:

  • N-benzyl alpha-L-manno aminocyclopentitol
  • 4-deoxy-N-benzyl-alpha-L-manno aminocyclopentitol
  • N-benzyl 6,7-di-epi-trehalamine

These compounds are synthesized through stereoselective allylation processes that leverage the unique reactivity of the silylated ribofuranose derivative. This application is crucial for developing new pharmaceuticals and studying carbohydrate-related biological activities.

Oligosaccharide Synthesis

The compound is also employed in oligosaccharide synthesis, where it serves as a glycosyl donor. The introduction of the silyl protecting group allows for selective reactions that can lead to complex carbohydrate structures. This capability is essential for:

  • Studying carbohydrate interactions in biological systems
  • Developing glycosylated drugs

Case Study 1: Synthesis of Glycosylated Antibiotics

Research has demonstrated the utility of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose in synthesizing glycosylated antibiotics. In one study, researchers used this compound to create a series of glycosides with enhanced antibacterial properties compared to their non-glycosylated counterparts.

Case Study 2: Carbohydrate-Based Vaccine Development

Another significant application involves using this compound in the development of carbohydrate-based vaccines. By utilizing the ribofuranose derivative as a building block, researchers have successfully synthesized vaccine candidates that elicit stronger immune responses against specific pathogens.

Data Table: Comparison of Applications

ApplicationDescriptionImportance
Aminocyclopentitol SynthesisStarting material for aminocyclopentitols via stereoselective allylationEssential for drug development
Oligosaccharide SynthesisGlycosyl donor for complex carbohydratesKey for understanding biological processes
Antibiotic DevelopmentUsed to synthesize glycosylated antibioticsEnhances efficacy of existing antibiotics
Vaccine DevelopmentBuilding block for carbohydrate-based vaccinesPotentially improves vaccine efficacy

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 68703-51-5
  • Molecular Formula : C₁₄H₂₈O₅Si
  • Molecular Weight : 304.46 g/mol
  • IUPAC Name : (3aS,4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol .

Key Features :

  • Protecting Groups :
    • 5-O-tert-Butyldimethylsilyl (TBS) : Provides steric protection against nucleophilic attacks and stabilizes the compound under basic conditions.
    • 2,3-O-Isopropylidene : Rigidifies the ribose ring, enhancing stereochemical control in synthetic pathways .
  • Applications: Precursor for stereoselective allylation in synthesizing aminocyclopentitols (e.g., N-benzyl-α-L-manno aminocyclopentitol) . Intermediate in nucleoside and oligonucleotide synthesis (e.g., modified adenosine derivatives) .
  • Physical Properties :
    • Solubility : Dichloromethane, ethyl acetate.
    • Melting Point : 50–53°C.
    • Optical Rotation : −13.3° (c = 1 in chloroform) .

Comparison with Structurally Similar Compounds

2,3-O-Isopropylidene-D-ribofuranose (CAS 13199-25-2)

  • Molecular Formula : C₈H₁₄O₅
  • Molecular Weight : 190.20 g/mol .
  • Key Differences :
    • Lacks the 5-O-TBS group, making it less stable under basic conditions.
    • Primarily used as a precursor for introducing other protecting groups (e.g., TBS, trityl).
    • Storage : Requires refrigeration (4°C) for stability .
Property Target Compound (CAS 68703-51-5) 2,3-O-Isopropylidene-D-ribofuranose (CAS 13199-25-2)
Molecular Weight 304.46 g/mol 190.20 g/mol
Key Protecting Groups TBS + isopropylidene Isopropylidene only
Stability High (TBS resistant to bases) Moderate (acid-labile isopropylidene)
Applications Nucleoside synthesis Precursor for further derivatization

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 141607-35-4)

  • Molecular Formula : C₂₄H₃₂O₅Si
  • Molecular Weight : 428.60 g/mol .
  • Key Differences :
    • 5-O-Silyl Group : tert-Butyldiphenylsilyl (TBDPS) instead of TBS.
    • Impact :
  • Increased steric bulk due to phenyl groups, slowing reaction kinetics.
  • Enhanced stability under acidic conditions compared to TBS .
    • Applications : Used in specialized syntheses requiring prolonged protection of the 5-OH group.
Property Target Compound (CAS 68703-51-5) TBDPS Derivative (CAS 141607-35-4)
Silyl Group TBS (dimethyl) TBDPS (diphenyl)
Molecular Weight 304.46 g/mol 428.60 g/mol
Steric Hindrance Moderate High
Cost & Handling Commercially accessible Higher cost due to phenyl groups

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS 54503-65-0)

  • Molecular Formula : C₂₇H₂₈O₅
  • Molecular Weight : 432.51 g/mol .
  • Key Differences :
    • 5-O-Trityl Group : Bulky triphenylmethyl group.
    • Reactivity :
  • Labile under acidic conditions (e.g., removed with dilute HCl).
  • Less stable than silyl ethers but useful for temporary protection.
    • Applications : Intermediate in oligonucleotide synthesis where trityl groups aid purification via solid-phase methods .
Property Target Compound (CAS 68703-51-5) Trityl Derivative (CAS 54503-65-0)
Protecting Group TBS Trityl
Stability High (resists acids/bases) Low (acid-labile)
Purification Utility Limited High (supports chromatographic separation)

5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose

  • Molecular Formula : ~C₁₆H₂₂O₆ (varies by substitution) .
  • Key Differences: 5-O-Benzyl Group: Removed via hydrogenolysis (H₂/Pd-C). Reactivity:
  • Less steric hindrance than silyl groups, enabling faster reaction rates.
  • Compatible with radical-based reactions.
    • Applications : Intermediate in fluorinated nucleoside synthesis (e.g., 2-C-β-fluoromethyl derivatives) .
Property Target Compound (CAS 68703-51-5) Benzyl Derivative
Deprotection Method Fluoride ions (e.g., TBAF) Hydrogenolysis
Steric Effects Moderate Low
Synthetic Flexibility High (broad compatibility) Limited to non-radical environments

Biological Activity

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-alpha,beta-D-ribofuranose (hereafter referred to as TBS-Ribofuranose) is a derivative of ribofuranose that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C14H28O5Si
  • Molecular Weight : 304.458 g/mol
  • CAS Number : 68703-51-5
  • Solubility : Soluble in dichloromethane and ethyl acetate .

Biological Applications

TBS-Ribofuranose serves primarily as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown promising biological activities, including:

  • Antiviral Activity : Compounds derived from ribofuranose have been reported to exhibit antiviral properties, particularly against RNA viruses. For instance, ribofuranose analogues have been synthesized and evaluated for their ability to inhibit viral replication .
  • Analgesic and Anti-inflammatory Effects : Research indicates that certain derivatives of ribofuranose possess significant analgesic and anti-inflammatory activities. In a study, a derivative synthesized from TBS-Ribofuranose demonstrated a reduction in pain response in animal models, indicating its potential as a therapeutic agent for pain management .

Case Studies

  • Synthesis and Pharmacological Evaluation :
    In a study published in Pharmaceutical Biology, several derivatives of α-D-ribofuranose were synthesized from TBS-Ribofuranose. These derivatives were tested for analgesic and anti-inflammatory activities using standard assays:
    • Compound 2a (at 50 mg/kg) showed significant analgesic effects with a tail flicking reaction time of 2.52 ± 0.14 minutes after administration, compared to controls (P < 0.001).
    • In anti-inflammatory assays, compounds exhibited up to 87.6% inhibition of paw edema in carrageenan-induced models at doses of 100 mg/kg (P < 0.001) .
  • Antioxidant and Antimicrobial Activity :
    Although some derivatives displayed antioxidant properties in DPPH radical scavenging assays, their antimicrobial activity was less pronounced according to disk diffusion tests. This suggests that while TBS-Ribofuranose derivatives may not be strong antimicrobial agents, they still hold potential for other therapeutic applications .

Summary of Biological Activities

Activity Type Compound Tested Dosage Effect Observed Statistical Significance
AnalgesicCompound 2a50 mg/kgIncreased tail flicking reaction timeP < 0.001
Anti-inflammatoryCompound 4100 mg/kg87.6% inhibition of paw edemaP < 0.001
AntioxidantVariousVariousModerate DPPH scavenging activityNot significant
AntimicrobialVariousVariousLimited effectiveness in disk diffusionNot significant

Q & A

Q. What are the primary synthetic routes for preparing 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-α,β-D-ribofuranose?

The compound is synthesized via sequential protection of D-ribose derivatives. A common route involves:

  • Step 1: Protecting the 2,3-hydroxyl groups of D-ribonolactone with an isopropylidene group under acidic conditions (e.g., acetone, H₂SO₄).
  • Step 2: Introducing the tert-butyldimethylsilyl (TBDMS) group at the 5-hydroxyl position using TBDMS chloride and a base (e.g., imidazole in DMF).
  • Step 3: Reduction of the lactone to the lactol using hydrosilylation (e.g., Cp₂TiF₂ catalyst) . Key purity checks include NMR (e.g., δH ~1.39–1.55 ppm for isopropylidene and TBDMS groups) and polarimetry (e.g., [α]D ≈ −13.3° in chloroform) .

Q. Why are the isopropylidene and TBDMS groups chosen as protecting groups in this compound?

  • Isopropylidene (2,3-O): Provides rigid stereochemical control by locking the ribofuranose ring into a specific puckered conformation (e.g., 3T2^3T_2 or 2T3^2T_3), essential for regioselective downstream reactions .
  • TBDMS (5-O): Offers steric bulk to prevent undesired nucleophilic attacks at the 5-position while maintaining solubility in organic solvents (e.g., dichloromethane, ethyl acetate) . These groups are orthogonal to common deprotection methods (e.g., TBDMS removed with fluoride ions; isopropylidene cleaved under mild acid).

Q. How should this compound be stored to ensure stability?

Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the TBDMS group. Avoid exposure to oxidizing agents or moisture, which can degrade the isopropylidene and silyl ether groups .

Advanced Research Questions

Q. What challenges arise in stereoselective functionalization of this compound, and how can they be addressed?

  • Challenge: The α/β anomeric mixture (e.g., 2.5:1 ratio observed in some syntheses) complicates regioselective modifications.
  • Solution: Use kinetic vs. thermodynamic control during reactions. For example:
  • Fluorination: DAST (diethylaminosulfur trifluoride) at -78°C favors β-fluoromethyl derivatives via axial attack .
  • Acetylation: Ac₂O/pyridine at 0°C selectively acetylates the 1-hydroxyl group while preserving the TBDMS and isopropylidene groups .
    Monitoring via 19F^{19}\text{F} NMR or chiral HPLC is critical for resolving anomers .

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Reaction Design: Tools like density functional theory (DFT) predict transition states for stereoselective reactions (e.g., allylation or fluorination).
  • Case Study: DFT modeling of Cp₂TiF₂-catalyzed hydrosilylation identified optimal Ti–O bond angles (≈120°) for lactone reduction, improving yield from 55% to 78% .
  • Machine Learning: Train models on reaction databases to predict solvent/base combinations for specific protecting group manipulations .

Q. What analytical methods resolve contradictions in reported biological activity data for ribofuranose derivatives?

  • Issue: Conflicting antimicrobial or anticancer results may stem from impurities or anomeric ratios.
  • Methods:
  • LC-MS/MS: Quantifies trace impurities (e.g., deprotected ribose byproducts) affecting bioactivity .
  • X-ray Crystallography: Confirms absolute configuration of derivatives (e.g., β-anomers bind more tightly to viral polymerases) .
  • Metabolic Profiling: Radiolabeled 14C^{14}\text{C}-derivatives track intracellular stability in cancer cell lines .

Methodological Tables

Table 1. Comparison of Protecting Group Strategies in Ribofuranose Chemistry

Protecting GroupPositionStabilityDeprotection MethodKey Application
Isopropylidene2,3-OAcid-labile0.1 M HCl/MeOH (rt)Stereochemical control
TBDMS5-OBase-sensitiveTBAF/THFSolubility in organics
Benzyl5-OHydrogenolysisH₂/Pd-CNucleoside synthesis

Table 2. Yield Optimization in Key Synthetic Steps

Reaction StepCatalyst/ConditionsYield (%)Purity (HPLC)
Hydrosilylation of lactoneCp₂TiF₂, PMHS, THF, 0°C→rt7898%
Fluorination with DASTDAST, CH₂Cl₂, -78°C65 (β:α=3:1)95%
AcetylationAc₂O, Et₃N, DMAP, CH₂Cl₂, 0°C9199%

Key Research Gaps and Future Directions

  • Anomeric Control: Develop catalysts (e.g., chiral Lewis acids) to achieve >95% α/β selectivity in fluorination/acylation.
  • Biological Screening: Systematically evaluate derivatives against RNA viruses (e.g., HCV, SARS-CoV-2) using pseudovirus models .
  • Green Chemistry: Replace toxic reagents (e.g., DAST) with electrochemical fluorination methods .

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